5H-indene
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Overview
Description
5H-indene is an indene.
Scientific Research Applications
1. Role in the Formation of Polycyclic Aromatic Hydrocarbons (PAHs)
5H-indene, often referred to as indene, plays a crucial role in the formation of non-planar polycyclic aromatic hydrocarbons (PAHs) and fullerenes in the interstellar medium and combustion systems. A study by Doddipatla et al. (2021) discusses the low-temperature synthesis of indene, which serves as a building block for PAHs carrying five-membered rings, essential in the formation of three-dimensional PAHs such as corannulene and fullerenes (Doddipatla et al., 2021).
2. Synthesis and Reactions in Combustion
Parker et al. (2015) demonstrated the selective formation of indene through the reaction of benzyl radicals with acetylene, a process relevant to combustion and the production of PAHs, which are known for their environmental and health impacts (Parker et al., 2015).
3. Application in Catalysis and Chemical Synthesis
Indene derivatives have been explored in catalysis and synthetic chemistry. Wechsler et al. (2006) investigated Rh(I) and Ir(I) derivatives of a P(S),N-substituted indene ligand for catalytic alkene hydrosilylation (Wechsler et al., 2006). Also, Guo et al. (2018) discussed the use of 1H-indene-1,2,3-triones in rhodium-catalyzed cycloadditions for the synthesis of indenone and quinone derivatives, highlighting its versatility in organic synthesis (Guo et al., 2018).
4. Electrophilic Cyclization Studies
Research by Khan and Wirth (2009) focused on the synthesis of indene derivatives through electrophilic cyclization, demonstrating its potential in producing structurally diverse compounds (Khan & Wirth, 2009).
5. Molecular Structure and Dynamics Studies
Studies on the molecular structure and dynamics of indene and its derivatives provide insights into its chemical behavior. For instance, Stradiotto et al. (1996) investigated the molecular dynamics of tris(indenyl)methylsilane, an indene derivative, using multidimensional NMR techniques (Stradiotto et al., 1996).
Properties
Molecular Formula |
C9H8 |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
5H-indene |
InChI |
InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1,3-7H,2H2 |
InChI Key |
QPRAQLAXVQPPKA-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CC=CC2=C1 |
Canonical SMILES |
C1C=CC2=CC=CC2=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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